molecular formula C₂₁H₁₂D₅ClFN₃O₄S B1160264 TCN 201-d5

TCN 201-d5

Cat. No.: B1160264
M. Wt: 466.92
Attention: For research use only. Not for human or veterinary use.
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Description

TCN 201-d5 is a deuterated analog of TCN 201, a potent and highly selective negative allosteric modulator of N-Methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit . Its antagonism is both non-competitive and dependent on the concentration of the GluN1-site co-agonist (glycine or D-serine), while being independent of the glutamate concentration . This unique mechanism of action makes it a critical pharmacological tool for distinguishing GluN2A-containing receptor populations from those containing other subunits, such as GluN2B . In research settings, TCN 201 has been shown to produce only modest antagonism in neuronal cultures where GluN2B expression predominates, but provides a strong block in older cultures or those with over-expressed GluN2A subunits . The degree of TCN 201 antagonism shows a strong negative correlation with the block produced by the GluN2B-selective antagonist ifenprodil, allowing researchers to pharmacologically monitor the expression levels of these key subunits in native neuronal populations . Due to its selectivity, TCN 201 and its derivatives are valuable for investigating the specific roles of GluN2A-containing NMDA receptors in physiological processes and their potential involvement in neurological disorders . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₁₂D₅ClFN₃O₄S

Molecular Weight

466.92

Synonyms

4-[[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]methyl]benzoic Acid 2-Benzoylhydrazide; 

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Tcn 201 D5

Advanced Synthetic Routes to TCN 201 and its Deuterated Analogues

The synthesis of complex organic molecules like TCN 201 typically involves multi-step approaches, building the molecular scaffold through a sequence of controlled chemical reactions. The introduction of deuterium (B1214612) into specific positions, as in TCN 201-d5, requires careful consideration of synthetic strategy to ensure regioselectivity and isotopic enrichment.

Multi-step Organic Synthesis Approaches for the TCN 201 Scaffold

The precise multi-step synthesis of the TCN 201 scaffold in publicly available literature is not extensively detailed in the provided search results. However, the structure of TCN 201, identified as 3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, suggests a synthesis involving the coupling of distinct molecular fragments. nih.govtocris.com Key components likely include a substituted benzenesulfonamide (B165840), a benzylamine (B48309) derivative, and a benzoic acid hydrazide moiety or precursors thereof.

General multi-step organic synthesis approaches for constructing such a molecule would typically involve amide bond formations, sulfonamide formations, and possibly reactions to introduce the halogen substituents and the hydrazine-carbonyl linkage. For instance, a benzenesulfonyl chloride could be reacted with a benzylamine derivative to form the sulfonamide bond. Separately, a benzoic acid derivative could be converted to a hydrazide and then coupled with a carboxylic acid or activated carboxylic acid derivative on the benzylamine fragment to form the diacylhydrazine linkage. The chloro and fluoro substituents on one phenyl ring are likely introduced earlier in the synthesis using standard aromatic substitution methods or are present in commercially available starting materials.

The optimization of such a multi-step synthesis would focus on maximizing yields, minimizing unwanted side reactions, and ensuring the purity of intermediates and the final product.

Deuterium Labeling Techniques Applied to TCN 201 Synthesis

Deuterium labeling of organic molecules can be achieved through various methods, broadly categorized into isotopic exchange and synthesis from deuterated precursors. symeres.comsimsonpharma.comresearchgate.net The choice of method for this compound would depend on the desired positions of deuterium incorporation.

Isotopic Exchange Methods for Site-Specific Deuteration

Isotopic exchange methods involve replacing hydrogen atoms in the completed or partially assembled molecule with deuterium atoms from a deuterated solvent or reagent, often catalyzed by acids, bases, or transition metals. simsonpharma.comresearchgate.netx-chemrx.comacs.orgsnnu.edu.cnacs.orgmdpi.com This approach is particularly useful for late-stage functionalization and site-specific labeling without the need to synthesize the entire molecule from deuterated building blocks. x-chemrx.comacs.org

For TCN 201, potential sites for hydrogen-deuterium exchange could include activated aromatic protons, protons on carbons adjacent to heteroatoms (nitrogen or oxygen), or exchangeable protons on the sulfonamide NH or hydrazine (B178648) NH groups. The regioselectivity of isotopic exchange is influenced by the reaction conditions, catalyst, and the electronic and steric environment of the hydrogen atoms. acs.orgacs.org Transition metal catalysts, such as palladium or platinum on carbon, are commonly used for hydrogen-deuterium exchange reactions, often in the presence of a deuterium source like D₂O or D₂ gas. x-chemrx.commdpi.com Base-mediated exchange in deuterated solvents like DMSO-d₆ is another approach, particularly for protons with some degree of acidity. acs.org

Achieving site-specific deuteration at desired positions within the complex TCN 201 structure using isotopic exchange would likely require careful optimization of reaction conditions to control regioselectivity.

Precursor Deuteration Strategies

An alternative or complementary approach is to synthesize this compound using commercially available or custom-synthesized deuterated precursors. symeres.comsimsonpharma.comresearchgate.netrsc.org This involves incorporating deuterium atoms into smaller molecular fragments before they are coupled to form the final TCN 201 scaffold. This strategy allows for precise placement of deuterium atoms by selecting precursors where hydrogens at specific positions have been replaced by deuterium.

For the synthesis of this compound, this could involve using deuterated versions of the substituted benzenesulfonyl chloride, the benzylamine derivative, or the benzoic acid hydrazide component. For example, if deuteration is desired on the phenyl ring of the benzoic acid moiety, a deuterated benzoic acid could be used as a starting material. Similarly, if deuterium is needed on the benzyl (B1604629) methylene (B1212753) group, a deuterated 4-(aminomethyl)benzoic acid derivative could be employed.

This method offers better control over the location and level of deuterium incorporation compared to some exchange methods, especially for positions that are not readily exchangeable under mild conditions. However, it may require the synthesis of complex deuterated building blocks, which can be more challenging and costly. simsonpharma.com

Preparation of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of compounds with systematic structural modifications to understand how these changes affect biological activity. researchgate.netresearchgate.net For TCN 201, SAR studies have focused on modifications to different parts of the molecule to explore their impact on activity at GluN2A-containing NMDA receptors. researchgate.netuni-muenster.denih.govplos.orgnih.govmedchemexpress.com

The preparation of this compound analogues and derivatives for SAR studies would involve introducing deuterium at specific positions within the modified TCN 201 scaffold. This could be done using a combination of the deuterium labeling techniques described above (isotopic exchange or precursor deuteration) applied to the synthetic routes of the analogues.

SAR studies on TCN 201 have investigated modifications to the benzenesulfonamide part, the central phenyl ring, the terminal phenyl ring, and the diacylhydrazine linker. researchgate.netuni-muenster.de For example, systematic variations of the substituents on the benzenesulfonamide ring have been explored. researchgate.netmedchemexpress.com Replacing the terminal phenyl moiety with other heterocyclic systems has also been reported to affect potency. researchgate.net The observation that TCN 201 adopts a U-shaped conformation in the binding site has guided the design of conformationally constrained analogues, such as those incorporating a [2.2]paracyclophane system. researchgate.netresearchgate.netuni-muenster.denih.gov

When preparing deuterated analogues for SAR studies, the position and extent of deuterium labeling would be strategically chosen. Deuteration can be used to probe the role of specific hydrogen atoms in binding interactions or metabolic stability, providing insights into the SAR that are not possible with non-labeled compounds. For instance, deuteration at metabolically labile positions can improve pharmacokinetic properties and allow for better assessment of intrinsic activity.

Purification and Rigorous Purity Assessment of Synthesized this compound for Research Applications

While specific purification protocols for this compound were not detailed, the purification and purity assessment of the non-labeled compound, TCN 201, are well-documented and provide a strong indication of the methods likely applied to its deuterated analog. High-Performance Liquid Chromatography (HPLC) is a standard technique used for the purification and purity assessment of TCN 201 tocris.comrndsystems.comchemicalbook.comnih.gov. Reported purity levels for TCN 201 are typically ≥99% as determined by HPLC tocris.comrndsystems.comchemicalbook.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another crucial analytical technique employed for reaction monitoring and assessing the final purity of compounds related to TCN 201 acs.org. Purity is often assessed as the percentage of the total area under the curve (% AUCtotal) at a specific wavelength, such as 254 nm, using LC-MS acs.org. Detailed descriptions of HPLC equipment and methodologies for purity determination of TCN 201 have been reported in the literature medchemexpress.com.

For research applications, rigorous purity assessment is critical to ensure that observed biological effects are attributable solely to the compound of interest. Techniques such as HPLC and LC-MS are essential for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is also routinely used to confirm the structural identity and purity of synthesized organic compounds, including different isotopologues medchemexpress.com. For a deuterated compound like this compound, NMR would be vital for confirming the positions and extent of deuterium incorporation.

Molecular and Cellular Mechanisms of Action of Tcn 201 D5

Identification and Validation of Molecular Targets for TCN 201-d5, with Focus on GluN2A NMDAR Subunits.

TCN 201 has been identified and validated as a potent and selective antagonist of N-methyl-D-aspartate receptors (NMDARs) that contain the GluN2A subunit. nih.govtocris.comhellobio.comnih.govcaymanchem.commedchemexpress.comrndsystems.commdpi.comnih.govselleckchem.com NMDARs are heterotetrameric ligand-gated ion channels typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). nih.govnih.govmdpi.comnih.gov The selective antagonism of GluN2A-containing NMDARs by TCN 201 distinguishes it from compounds that target other GluN2 subunits, such as ifenprodil (B1662929), which is selective for GluN2B-containing receptors. hellobio.comresearchgate.netacs.org Studies using recombinant NMDARs expressed in Xenopus laevis oocytes and human embryonic kidney (HEK) cells have demonstrated this selectivity, showing potent inhibition of GluN1/GluN2A receptors with significantly lower potency or negligible effects on receptors containing GluN2B, GluN2C, or GluN2D subunits. nih.govtocris.comnih.govmedchemexpress.comrndsystems.comselleckchem.comnih.govplos.org

Allosteric Binding Site Characterization at the GluN1/GluN2A Dimer Interface.

TCN 201 acts as a non-competitive antagonist, and its binding site is distinct from the orthosteric agonist binding sites for glutamate (B1630785) and glycine (B1666218). nih.govhellobio.comnih.govnih.gov Research indicates that TCN 201 binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2A agonist binding domains (LBDs). nih.govhellobio.comnih.govcaymanchem.commdpi.comnih.gov This binding site is situated in a region formed by the interaction of the LBDs of the GluN1 and GluN2A subunits. nih.govmdpi.comnih.gov Structural studies, including crystal structures of the GluN1/GluN2A LBD heterodimer in complex with analogs of TCN 201, have helped to elucidate the location and nature of this allosteric site. nih.gov Occupancy of this site by TCN 201 modulates receptor function by influencing the conformational dynamics of the LBDs. nih.govembopress.org

Kinetics of Ligand-Target Interactions (e.g., Enzyme Inhibition/Activation, Receptor Binding).

TCN 201 functions as a negative allosteric modulator (NAM) of glycine binding to the GluN1 subunit. nih.govnih.gov The inhibition produced by TCN 201 is dependent on the concentration of the GluN1-site co-agonist, glycine or D-serine. nih.govhellobio.comnih.govnih.gov This indicates that higher concentrations of the co-agonist can surmount the inhibition by TCN 201, a characteristic of certain types of allosteric modulation. nih.govnih.gov The mechanism is thought to involve TCN 201 binding accelerating the dissociation rate of glycine from the GluN1 subunit. nih.govresearchgate.net

Quantitative assessment of TCN 201's potency has been performed using various methods, including two-electrode voltage-clamp recordings and calcium influx assays. IC50 values for the inhibition of GluN1/GluN2A receptors vary depending on the experimental conditions, including the concentration of the GluN1 co-agonist. Studies have reported IC50 values in the nanomolar range for GluN1/GluN2A receptors. For example, an IC50 value of 320 nM was reported for GluN1/GluN2A receptors activated by 100 μM glutamate plus 3 μM glycine in Xenopus oocytes. nih.gov In HEK cells expressing human recombinant GluN1/GluN2A receptors, pIC50 values of 6.8 have been reported, indicating an IC50 of approximately 158 nM. tocris.commedchemexpress.comrndsystems.comselleckchem.com In contrast, the pIC50 values for GluN1/GluN2B receptors are reported as <4.3, demonstrating the significant selectivity. tocris.commedchemexpress.comrndsystems.comselleckchem.com

Data on the potency of TCN 201 at different NMDAR subtypes:

Receptor SubtypeAssay MethodCo-agonist ConcentrationIC50 (nM)pIC50Reference
GluN1/GluN2ATwo-electrode voltage-clamp3 μM Glycine320- nih.gov
GluN1/GluN2AFLIPR/Ca2+ assayNot specified-6.8 tocris.commedchemexpress.comrndsystems.comselleckchem.com
GluN1/GluN2BFLIPR/Ca2+ assayNot specified-<4.3 tocris.commedchemexpress.comrndsystems.comselleckchem.com
GluN1/GluN2BTwo-electrode voltage-clamp3 μM Glycine>10000- nih.gov
GluN1/GluN2CTwo-electrode voltage-clamp3 μM Glycine>10000- nih.gov
GluN1/GluN2DTwo-electrode voltage-clamp3 μM Glycine>10000- nih.gov

Note: IC50 values are approximate and can vary depending on specific experimental conditions.

Schild analysis of TCN 201 antagonism at GluN1/GluN2A NMDARs indicates a non-competitive mechanism. nih.govnih.gov Estimates of the allosteric equilibrium constant (KB#) and allosteric constant (α) provide further quantitative description of its interaction. nih.govnih.gov For instance, an allosteric KB# of 56 nM (with glycine) and an allosteric constant of 0.0123 were reported, consistent with TCN 201 binding to an allosteric site and limiting the maximum achievable dose ratio shift. nih.gov

Intracellular Signaling Pathway Modulation by this compound.

The primary mechanism of TCN 201 involves the direct modulation of NMDAR channel activity through allosteric binding. While the search results focus heavily on the receptor-level interaction, the functional consequence of NMDAR inhibition is the modulation of downstream intracellular signaling pathways that are triggered by calcium influx through the channel pore.

Functional Consequences on Ion Channel Gating and Calcium Permeation.

NMDARs are non-selective cation channels that are highly permeable to calcium ions. mdpi.comnih.gov Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and relief of a voltage-dependent magnesium block. nih.govnih.govmdpi.comnih.gov TCN 201, by binding to its allosteric site, modulates the gating of the NMDAR ion channel. embopress.org Specifically, its action as a negative allosteric modulator of glycine binding is proposed to reduce the probability of channel opening or alter the channel's mean open time in response to agonist binding. nih.gov This allosteric modulation ultimately leads to a reduction in the ion flux through the channel pore, including the permeation of calcium ions. tocris.comrndsystems.complos.org The selective inhibition of GluN2A-containing NMDARs by TCN 201 therefore results in a reduction of calcium influx specifically through this subtype of receptor. tocris.comrndsystems.complos.org The degree of calcium influx through NMDARs is critical for various physiological processes, but excessive calcium influx can lead to excitotoxicity. mdpi.comresearchgate.net By reducing calcium permeation through GluN2A-containing channels, TCN 201 can modulate these downstream calcium-dependent events.

Cellular Effects of this compound in In Vitro Models (Mechanistic Focus).

In vitro studies using various cell models have provided further insight into the cellular effects of TCN 201, which are expected to be mirrored by this compound. In neuronal cultures, TCN 201 has been shown to inhibit NMDAR-mediated currents. nih.govmedchemexpress.comnih.govacs.org The extent of this inhibition in cortical neurons is negatively correlated with their sensitivity to the GluN2B-selective antagonist ifenprodil, supporting the GluN2A selectivity of TCN 201's action in a cellular context. medchemexpress.comnih.govacs.org Studies in Xenopus oocytes and HEK cells expressing defined recombinant NMDAR subtypes have allowed for the characterization of TCN 201's effects on channel function and calcium responses, confirming its potency and selectivity at the cellular level. nih.govtocris.comnih.govmedchemexpress.comrndsystems.comselleckchem.comnih.govplos.org Furthermore, TCN 201 has been shown to suppress cortical spreading depression (CSD) in chick retina, an in vitro model relevant to neurological phenomena involving excessive neuronal activity mediated by NMDARs. medchemexpress.comcore.ac.uk These cellular effects are direct consequences of TCN 201's ability to selectively antagonize GluN2A-containing NMDARs and modulate the resulting ion flux.

Electrophysiological Characterization in Heterologous Expression Systems and Primary Neurons.

Electrophysiological studies have been crucial in defining the activity of TCN 201. In heterologous expression systems, such as Xenopus laevis oocytes or HEK293T cells transfected with specific NMDAR subunits, TCN 201 has demonstrated potent and selective inhibition of GluN1/GluN2A receptors. nih.govmedchemexpress.comnih.govnih.govnih.gov Studies using two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes expressing either GluN1/GluN2A or GluN1/GluN2B NMDARs showed that TCN 201 selectively antagonized currents mediated by GluN1/GluN2A receptors. nih.govnih.gov The degree of inhibition was found to be dependent on the concentration of the GluN1-site co-agonist, glycine or D-serine, but independent of the glutamate concentration. nih.govnih.gov

For instance, at a concentration of 10 µM, TCN 201 produced significantly greater inhibition of GluN1/GluN2A NMDAR-mediated currents in the presence of 10 µM glycine compared to 30 µM glycine. nih.gov In contrast, the same concentration of TCN 201 produced only slight inhibition of GluN1/GluN2B NMDAR-mediated currents, regardless of the glycine concentration (3, 10, or 30 µM). nih.gov

Data from electrophysiological characterization in heterologous expression systems:

Receptor SubtypeTCN 201 ConcentrationGlycine ConcentrationPercentage Inhibition (Mean ± SEM)Source
GluN1/GluN2A10 µM10 µM82.4 ± 1.1% (n=12) nih.gov
GluN1/GluN2A10 µM30 µMSignificantly less than with 10 µM glycine nih.gov
GluN1/GluN2B10 µM3 µM1.8 ± 0.6% (n=6) nih.gov
GluN1/GluN2B10 µM10 µM3.1 ± 1.0% (n=6) nih.gov
GluN1/GluN2B10 µM30 µM3.1 ± 0.8% (n=6) nih.gov
GluN1/GluN2AIC50 = 320 nM3 µMComplete inhibition nih.gov
GluN1/GluN2BTested up to high concentrations3 µMNo inhibition nih.gov
GluN1/GluN2CTested up to high concentrations3 µMNo inhibition nih.gov
GluN1/GluN2DTested up to high concentrations3 µMNo inhibition nih.gov
GluN1/GluN2AIC50 = 109 nMIn presence of glycineNegative allosteric modulation medchemexpress.comnih.gov

In primary neuronal cultures, TCN 201 has also been applied to investigate the contribution of GluN2A-containing NMDARs to synaptic currents. In rat cortical neurons, TCN 201 showed modest antagonism of NMDAR-mediated currents in young cultures (DIV 9-10) where GluN2B expression is predominant. nih.govnih.gov However, in older cultures (DIV 15-18) or in cultures where GluN2A subunits were over-expressed, TCN 201 produced a strong block. nih.govnih.gov This block was negatively correlated with the degree of block produced by the GluN2B-selective antagonist, ifenprodil, supporting the GluN2A selectivity of TCN 201 in native neuronal settings. nih.govnih.govresearchgate.net Studies in the subthalamic nucleus (STN) also utilized TCN 201 to assess the contribution of GluN2A-containing NMDARs to agonist-evoked responses. researchgate.net

Analysis of Cellular Responses (e.g., Gene Expression, Proteomic Changes).

While the primary focus of research on TCN 201 has been its direct interaction with NMDARs and the resulting electrophysiological effects, studies have also explored downstream cellular consequences. The selective antagonism of GluN2A-containing NMDARs by TCN 201 can influence intracellular signaling pathways known to be modulated by NMDAR activity.

NMDARs, particularly those containing GluN2A subunits, are critical for calcium influx, which in turn activates various signaling cascades influencing gene expression and protein synthesis. nih.gov Therefore, modulating GluN2A activity with TCN 201 can indirectly impact cellular responses such as changes in gene and protein expression profiles.

Research findings related to cellular responses:

Studies have investigated the role of NMDAR subtypes in synaptic plasticity and memory, processes that involve changes in gene expression and protein levels of synaptic components like AMPA receptors. ufrn.brnih.gov While not always directly measuring global gene or proteomic changes induced by TCN 201, these studies imply that its action on GluN2A-NMDARs can affect the expression and localization of other synaptic proteins.

One study investigating the recovery of synapses lost following exposure to HIV-1 Tat utilized subtype-selective NMDAR antagonists, including TCN 201, suggesting a role for GluN2A-containing receptors in synaptic integrity and potentially the underlying cellular mechanisms involving protein turnover or gene regulation. tocris.comrndsystems.com

Another area of related research involves the role of NMDARs in neuronal development and maturation, processes inherently linked to dynamic changes in gene and protein expression. nih.govnih.gov The observation that TCN 201 block is more pronounced in older cortical neuron cultures with higher GluN2A expression highlights the developmental regulation of these receptors and the potential for TCN 201 to influence maturation-dependent cellular processes.

Direct comprehensive analyses specifically detailing global gene expression or proteomic changes solely attributable to this compound treatment across various cell types appear less extensively documented in the provided search results compared to its electrophysiological characterization. However, given the known downstream effects of NMDAR activity on cellular signaling and gene regulation, it is mechanistically plausible that this compound would induce such changes, particularly in pathways related to synaptic plasticity, neuronal survival, and activity-dependent gene expression.

Subcellular Localization and Trafficking of this compound within Cellular Compartments.

Information specifically on the subcellular localization and trafficking of this compound itself within cellular compartments is not explicitly detailed in the provided search results. However, the mechanism of action of TCN 201, which involves binding to the NMDAR, provides insights into its likely localization.

TCN 201 is a negative allosteric modulator that binds to a site located at the interface between the GluN1 and GluN2A agonist binding domains. researchgate.netcshl.edunih.govnih.gov This binding site is extracellular, within the ligand-binding domain (LBD) of the receptor. cshl.edunih.gov Therefore, TCN 201, and presumably this compound, would primarily localize to the extracellular space adjacent to the cell membrane where GluN1/GluN2A NMDARs are expressed.

NMDARs are predominantly located at the postsynaptic membrane of neurons, where they function as key mediators of excitatory synaptic transmission. nih.govresearchgate.net They are also found at extrasynaptic locations. nih.gov Given its binding site, this compound would be expected to associate with these membrane-bound receptors.

While the trafficking of this compound within the cell is not described, the trafficking of the NMDAR itself is a well-studied process. NMDARs are synthesized in the endoplasmic reticulum, assembled, and then transported through the Golgi apparatus to the cell surface. medchemexpress.com They are also subject to endocytosis and recycling, which regulates the number of functional receptors at the synapse. medchemexpress.comufrn.br Since this compound interacts with the mature receptor, its presence would be contingent on the localization of GluN2A-containing NMDARs.

The binding of allosteric modulators like TCN 201 can potentially influence receptor conformation and dynamics, which could indirectly affect receptor trafficking or internalization, although direct evidence for this compound causing such effects was not found in the provided snippets. The low solubility of TCN 201 has been noted, which could affect its distribution and access to binding sites in complex biological environments. nih.govnih.govresearchgate.net

Compound Table

Compound NamePubChem CID
TCN 2014787937
This compoundNot found
Glycine752
D-serine708
Glutamate611
Ifenprodil3714
NMDA1420
D-AP53000380
RO25-698110481971
MPX-004135500674
MPX-007135500677
CIQ11668518
QNZ11668518
UBPNot found
DQP-1105Not found
PYD-106Not found
EDTA6044
DNQX3031153
7-CKA5460716
Memantine4096
DL-AP510379
AMPA5460716
Kainate1085
Linalool6549
Huperzine A10494
R-CPP441740
Lanicemine11708855
R-Lanicemine16746092
Aspartic acid229
NMDA receptor antagonist 1135413518
RS-AMPA5460716
S-Willardiine6433388
1-BCP3404

This compound is a deuterium-labeled analog of TCN 201, a well-characterized antagonist of the N-methyl-D-aspartate receptor (NMDAR). medchemexpress.com TCN 201 has been identified as a potent and selective inhibitor of NMDARs containing the GluN2A subunit. tocris.comhellobio.comrndsystems.comnih.govmedchemexpress.comnih.gov Its mechanism involves non-competitive antagonism and negative allosteric modulation of the binding of the co-agonist glycine to the GluN1 subunit. hellobio.comnih.govresearchgate.netcshl.edunih.govnih.gov The principles governing the activity of TCN 201 are expected to apply to this compound, with deuterium (B1214612) labeling primarily serving purposes related to analysis and pharmacokinetics rather than fundamentally altering the molecular mechanism of action.

Electrophysiological Characterization in Heterologous Expression Systems and Primary Neurons.

Electrophysiological studies have extensively detailed the effects of TCN 201 on NMDAR-mediated currents in various experimental systems. Using heterologous expression systems, such as Xenopus laevis oocytes and HEK293T cells engineered to express specific NMDAR subunit combinations, researchers have confirmed the selectivity and potency of TCN 201 for GluN1/GluN2A receptors. nih.govmedchemexpress.comnih.govnih.govnih.gov

Two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes expressing either GluN1/GluN2A or GluN1/GluN2B NMDARs demonstrated that TCN 201 selectively blocked currents mediated by GluN1/GluN2A receptors. nih.govnih.gov This inhibition was found to be dependent on the concentration of the GluN1-site co-agonist (glycine or D-serine), with higher co-agonist concentrations reducing the extent of block. nih.govnih.gov Conversely, the level of inhibition was independent of the glutamate concentration. nih.govnih.gov

Key findings from electrophysiological experiments in heterologous systems include:

Receptor SubtypeTCN 201 ConcentrationGlycine ConcentrationPercentage Inhibition (Mean ± SEM)IC50 ValueSource
GluN1/GluN2A10 µM10 µM82.4 ± 1.1% (n=12) nih.gov
GluN1/GluN2A10 µM30 µMSignificantly less than with 10 µM glycine nih.gov
GluN1/GluN2B10 µM3 µM1.8 ± 0.6% (n=6)>10 µM nih.govnih.gov
GluN1/GluN2B10 µM10 µM3.1 ± 1.0% (n=6) nih.gov
GluN1/GluN2B10 µM30 µM3.1 ± 0.8% (n=6) nih.gov
GluN1/GluN2A3 µM320 nM nih.gov
GluN1/GluN2CTested up to high concentrations3 µMNo inhibition>10 µM nih.gov
GluN1/GluN2DTested up to high concentrations3 µMNo inhibition>10 µM nih.gov
GluN1/GluN2AIn presence of glycine109 nM medchemexpress.comnih.gov

In primary neuronal cultures, TCN 201 has been utilized to pharmacologically isolate and study the contribution of GluN2A-containing NMDARs to synaptic function. In developing rat cortical neurons, the antagonistic effect of TCN 201 on NMDAR-mediated currents was more pronounced in older cultures (DIV 15-18), which exhibit higher surface expression of GluN2A subunits, compared to younger cultures (DIV 9-10) where GluN2B subunits are predominant. nih.govnih.gov This developmental shift in sensitivity to TCN 201 correlates with the known expression profiles of GluN2 subunits during neuronal maturation. nih.govnih.gov Furthermore, the degree of block by TCN 201 in cortical neurons showed a negative correlation with the block produced by the GluN2B-selective antagonist ifenprodil, reinforcing the GluN2A selectivity in a native neuronal context. nih.govnih.govresearchgate.net Studies in the subthalamic nucleus have also employed TCN 201 to investigate the role of GluN2A-containing NMDARs in synaptic currents. researchgate.net

Analysis of Cellular Responses (e.g., Gene Expression, Proteomic Changes).

The selective blockade of GluN2A-containing NMDARs by TCN 201 can lead to downstream changes in cellular signaling pathways that are regulated by NMDAR activity. Activation of NMDARs, particularly those containing GluN2A, mediates calcium influx, which is a critical trigger for numerous intracellular processes, including those that influence gene expression and protein synthesis. nih.gov Therefore, modulating GluN2A activity with this compound is expected to indirectly affect cellular responses related to gene and protein profiles.

While direct, comprehensive studies specifically analyzing global gene expression or proteomic changes induced solely by this compound were not prominently found in the provided search results, related research on NMDAR function and subtype-selective modulation provides context.

Research findings related to cellular responses:

Studies investigating the role of NMDAR subtypes in synaptic plasticity, learning, and memory have shown that these processes involve alterations in the expression and localization of synaptic proteins, such as AMPA receptor subunits. ufrn.brnih.gov The use of TCN 201 in such studies implies that GluN2A-NMDAR activity, and its modulation by compounds like this compound, can influence the cellular machinery responsible for these molecular changes. ufrn.brnih.gov

Research on the recovery of synapses after insults, such as exposure to HIV-1 Tat protein, has utilized subtype-selective NMDAR antagonists, including TCN 201, suggesting that GluN2A-containing receptors play a role in maintaining synaptic integrity. tocris.comrndsystems.com This function likely involves complex cellular responses, potentially including the regulation of protein synthesis and degradation pathways.

The observed developmental increase in sensitivity to TCN 201 in cortical neurons nih.govnih.gov reflects underlying changes in NMDAR subunit expression during neuronal maturation. This highlights the dynamic nature of NMDAR composition and suggests that interference with GluN2A function by this compound could impact maturation-dependent cellular programs that involve differential gene and protein expression.

Although direct global analyses of gene expression or proteomic changes specifically elicited by this compound were not detailed, the known involvement of GluN2A-containing NMDARs in calcium-dependent signaling cascades strongly suggests that this compound would induce changes in the expression levels of genes and proteins involved in synaptic function, plasticity, and neuronal signaling pathways.

Preclinical Pharmacological and Biological Investigations of Tcn 201 D5 in in Vitro and Ex Vivo Systems

In Vitro Efficacy Studies of TCN 201 in Recombinant and Native Receptor Systems

In vitro studies using recombinant receptors expressed in systems like Xenopus oocytes and investigations in cultured neurons have been crucial in defining the efficacy and selectivity profile of TCN 201.

The potency of TCN 201 as an antagonist of NMDA receptors (NMDARs) has been quantified in multiple studies, revealing a complex and nuanced dose-response relationship. A critical finding is that the inhibitory activity of TCN 201 is highly dependent on the concentration of the GluN1 co-agonist, either glycine (B1666218) or D-serine. nih.gov When the concentration of the co-agonist is low, TCN 201 exhibits potent antagonism of GluN2A-containing NMDARs. nih.gov However, as the co-agonist concentration increases, the inhibitory effect of TCN 201 is diminished. nih.gov

This dependency indicates that TCN 201 acts as a negative allosteric modulator, binding to a site on the receptor that is distinct from the agonist binding site and influencing the agonist's effect. nih.gov Schild analysis confirms that TCN 201 acts in a non-competitive manner. nih.govnih.gov Despite its potency, the limited solubility of the compound can prevent a complete block of GluN2A-containing NMDARs in experimental conditions where high concentrations of a GluN1 co-agonist are used. nih.gov

The potency of TCN 201 against the GluN1/GluN2A subtype has been determined through various assays, with reported values in the nanomolar range.

NMDAR SubtypeAssay SystemPotency (IC50 / pIC50)Notes
GluN1/GluN2A (human)FLIPR/Ca2+ AssaypIC50 = 6.8-
GluN1/GluN2A (recombinant)Two-Electrode Voltage Clamp (Oocytes)IC50 = 320 nMMeasured in the presence of 3 µM glycine.
GluN1/GluN2A (recombinant)Patch Clamp (HEK293T cells)IC50 = 109 nM-

A defining characteristic of TCN 201 is its high selectivity for NMDARs containing the GluN2A subunit over those containing GluN2B, GluN2C, or GluN2D subunits. nih.gov Electrophysiological recordings in Xenopus oocytes expressing different recombinant NMDAR subtypes demonstrated that while TCN 201 potently inhibited GluN1/GluN2A receptors, it had no significant inhibitory effect on GluN1/GluN2B, GluN1/GluN2C, or GluN1/GluN2D receptors. nih.gov

This high degree of selectivity is estimated to be greater than 1000-fold for GluN2A-containing receptors compared to other subtypes. nih.gov In experiments on oocytes, a 10 μM concentration of TCN 201 produced only a slight inhibition of currents from GluN1/GluN2B receptors. medchemexpress.com This makes TCN 201 a valuable pharmacological tool for isolating and studying the specific functions of GluN2A-containing NMDAR populations. nih.gov

NMDAR SubtypeAssay SystemPotency (pIC50) / Activity
GluN1/GluN2AFLIPR/Ca2+ Assay6.8
GluN1/GluN2BFLIPR/Ca2+ Assay<4.3
GluN1/GluN2CTwo-Electrode Voltage Clamp (Oocytes)No inhibition observed
GluN1/GluN2DTwo-Electrode Voltage Clamp (Oocytes)No inhibition observed

Ex Vivo Functional Studies Utilizing Tissue Samples from Preclinical Models

Ex vivo studies, which utilize living tissue removed from an organism, serve as a bridge between in vitro recombinant systems and complex in vivo models.

While direct studies of TCN 201 in acute brain slice preparations are not extensively detailed in the available literature, research on cultured rat cortical neurons provides analogous ex vivo insights into the compound's function on native receptors within a neuronal network. nih.govnih.gov These studies assessed the ability of TCN 201 to antagonize NMDAR-mediated currents in neurons at different developmental stages. nih.gov

In young neuronal cultures (days in vitro 9–10), where the GluN2B subunit is predominantly expressed, TCN 201 exhibited only modest antagonism of NMDAR currents. nih.govnih.gov Conversely, in older cultures (days in vitro 15–18), or in younger neurons that were transfected to over-express the GluN2A subunit, TCN 201 produced a strong block of NMDAR currents. nih.govnih.gov This demonstrates the compound's selectivity for native GluN2A-containing receptors. Furthermore, the degree of block produced by TCN 201 was shown to be negatively correlated with the block produced by the GluN2B-selective antagonist, ifenprodil (B1662929). nih.govnih.gov

Currently, there is no specific information available in the published scientific literature regarding the modulation of biomarkers by TCN 201 in tissue biopsies.

Mechanistic Animal Model Studies Utilizing TCN 201 as a Pharmacological Tool

The high selectivity of TCN 201 makes it a valuable pharmacological tool for dissecting the specific contribution of GluN2A-containing NMDARs to various physiological and pathological processes in animal models. nih.gov By selectively blocking this receptor subtype, researchers can investigate the roles that GluN2A subunits play in neuronal function, synaptic plasticity, and disease mechanisms. nih.gov

One example of its use as a mechanistic tool is in the study of cortical spreading depression (CSD), a wave of neuronal depolarization implicated in migraine. Studies in a chick retina model found that TCN 201 could suppress CSD. medchemexpress.com However, in a rat model of CSD, intraperitoneally administered TCN-201 was found to be ineffective against the CSD response measured by BOLD fMRI. medchemexpress.com These differing results highlight how TCN 201 can be used to probe the differential involvement of NMDAR subtypes in various preclinical models. Its utility allows for the pharmacological identification and functional investigation of native GluN2A-containing NMDAR populations. nih.gov

Investigation of GluN2A NMDAR-Mediated Processes in Rodent Models.

There is currently no publicly available scientific literature detailing the investigation of TCN 201-d5 in rodent models to assess its effects on GluN2A N-methyl-D-aspartate receptor (NMDAR)-mediated processes. While its non-deuterated counterpart, TCN 201, has been studied in rodent cortical neurons, specific preclinical studies using the deuterated compound in rodent models have not been reported in the accessible scientific domain.

Assessment of Isotope Effects on Biological Activity in Preclinical Models.

No preclinical studies assessing the isotope effects of this compound on its biological activity have been published in the available scientific literature. This compound is the deuterium-labeled version of TCN 201, a potent and selective non-competitive antagonist of the GluN1/GluN2A NMDA receptor. medchemexpress.commedchemexpress.comnih.gov The replacement of hydrogen with deuterium (B1214612) is a strategy sometimes employed in medicinal chemistry to alter the pharmacokinetic profile of a compound, potentially affecting its metabolism and, consequently, its biological activity and duration of action. However, without specific preclinical data for this compound, any potential isotope effects remain theoretical.

Data Tables

Analytical and Bioanalytical Methodologies for Tcn 201 D5 Research

Chromatographic Techniques for Separation and Quantification of TCN 201-d5 and its Metabolites

Chromatographic techniques are essential for separating complex mixtures, such as biological extracts, into individual components before detection and quantification. When dealing with a deuterated compound like this compound and its potential metabolites, chromatography plays a crucial role in isolating the target analytes from the matrix and from each other, including separating deuterated species from their non-deuterated counterparts or other isotopologues.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

HPLC coupled with MS (HPLC-MS) is a powerful technique widely used for the separation, identification, and quantification of pharmaceutical compounds and their metabolites in various matrices. HPLC separates analytes based on their differential interactions with a stationary phase and a mobile phase, while MS provides sensitive and selective detection based on the mass-to-charge ratio of the ionized molecules.

For TCN 201, HPLC has been used to determine its purity hellobio.comtocris.combio-techne.comaxonmedchem.com. The purity of TCN-201 has been confirmed by HPLC-MS medchemexpress.com. In the context of this compound, HPLC-MS, particularly tandem mass spectrometry (MS/MS), is the cornerstone of quantitative analysis using isotope dilution. By adding a known amount of this compound (as an internal standard) to a sample containing TCN 201, the ratio of the peak areas (or intensities) of the deuterated and non-deuterated forms can be used to accurately quantify TCN 201, compensating for sample preparation losses and matrix effects. This approach is demonstrated in the analysis of other compounds using deuterated internal standards with LC-MS/MS mdpi-res.comresearchgate.net. LC-MS/MS is also used for metabolite identification by analyzing fragmentation patterns and mass shifts researchgate.netnih.gov. The use of an isotopically labeled standard, such as this compound, allows for the differentiation of endogenous compounds from the administered substance and its metabolites, as shown in studies with other isotopically labeled compounds researchgate.netbiocompare.com.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and quantity of a compound. For this compound, these methods are crucial for confirming its structure, verifying the extent and location of deuteration, assessing isotopic purity, and identifying metabolites.

Mass Spectrometry (MS) for Isotopic Purity and Metabolite Identification

Mass Spectrometry (MS) measures the mass-to-charge ratio of ions and is a highly sensitive technique for identifying and quantifying compounds. For this compound, MS is critical for confirming its molecular weight, assessing its isotopic purity, and identifying its metabolites.

Exact mass measurements using high-resolution MS can confirm the molecular formula of this compound and verify the incorporation of deuterium (B1214612) atoms by the precise mass shift compared to TCN 201 nih.govnih.gov. MS is also used to assess the isotopic purity of this compound by examining the relative abundance of ions corresponding to different numbers of deuterium atoms. The fragmentation patterns observed in MS/MS experiments provide structural information, which is vital for identifying metabolites of this compound. Metabolites will show mass shifts corresponding to the metabolic transformation (e.g., oxidation, glucuronidation) and the retained deuterium atoms from the parent compound researchgate.netnih.gov. Isotope tracing experiments using labeled compounds, such as this compound, combined with MS are powerful for tracking metabolic pathways and identifying metabolites researchgate.net.

Quantitative Bioanalytical Methods for this compound in Preclinical Biological Matrices.

Quantitative bioanalytical methods are essential for determining the concentration of a compound and its metabolites in biological matrices obtained from preclinical studies. For small molecules like TCN 201, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard technique due to its sensitivity, selectivity, and ability to handle complex biological samples. wuxiapptec.comlcms.cz this compound serves as a crucial internal standard in these assays, added to biological samples (such as plasma, urine, or tissue extracts) at a known concentration before sample preparation. wuxiapptec.comkcasbio.comnebiolab.com This allows for the normalization of results, accounting for potential variations in extraction efficiency, matrix effects, and instrument response. wuxiapptec.comnebiolab.com

The use of a stable isotope-labeled internal standard like this compound is preferred over structural analogs because it mimics the analyte's behavior more closely throughout the analytical process, including sample preparation and ionization in the mass spectrometer. wuxiapptec.comnebiolab.comscispace.com This is particularly important in complex preclinical biological matrices where matrix effects (ion suppression or enhancement caused by co-eluting endogenous compounds) can significantly impact the accuracy and precision of the quantification. wuxiapptec.comnebiolab.comd-nb.info

Development and Validation of LC-MS/MS Methods for Trace Analysis.

The development of a quantitative LC-MS/MS method for TCN 201 in preclinical biological matrices using this compound as an internal standard involves several critical steps. These include sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation techniques aim to isolate the analyte (TCN 201) and the internal standard (this compound) from the complex biological matrix while removing interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction. lcms.czmdpi.com The chosen method must provide sufficient recovery and clean extracts to minimize matrix effects.

Chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is employed to separate TCN 201 and this compound from endogenous matrix components and potential metabolites. The selection of the stationary phase and mobile phase is optimized to achieve adequate retention time, peak shape, and separation efficiency for both the analyte and the internal standard. nebiolab.com

Detection is performed using a tandem mass spectrometer (MS/MS). This involves the ionization of the separated compounds, followed by fragmentation and detection of specific precursor and product ions. Multiple Reaction Monitoring (MRM) mode is commonly used in quantitative LC-MS/MS, where specific transitions (precursor ion -> product ion) for both TCN 201 and this compound are monitored. lcms.czmdpi.com The ratio of the peak area of TCN 201 to that of this compound is used for quantification, as this ratio is less affected by variations in sample processing and instrument performance than the absolute peak area of the analyte alone. nebiolab.com

Method validation is a crucial step to ensure the reliability, accuracy, and precision of the developed LC-MS/MS method for trace analysis of TCN 201 in preclinical matrices. Validation is typically performed according to regulatory guidelines and includes the assessment of several parameters:

Selectivity: The ability of the method to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, or other potential interferences.

Sensitivity: Determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably and accurately quantified. Methods for trace analysis require very low LLOQs. nih.govrsc.org

Linearity: The relationship between the analyte concentration and the instrument response (analyte/internal standard peak area ratio) over a defined range. A calibration curve is constructed using spiked samples at different concentrations. mdpi.com

Accuracy: The closeness of the measured concentration to the true concentration. Assessed by analyzing quality control (QC) samples prepared at different concentrations. mdpi.comnih.gov

Precision: The reproducibility of the measurements. Evaluated by analyzing replicate QC samples and expressed as relative standard deviation (RSD). mdpi.comnih.gov

Matrix Effect: The influence of the biological matrix on the ionization efficiency of the analyte and internal standard. Assessed by comparing the response of the analyte in matrix extracts to the response in neat solutions. wuxiapptec.comnebiolab.comd-nb.infonih.gov The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects. wuxiapptec.comnebiolab.com

Recovery: The efficiency of the sample preparation method in extracting the analyte and internal standard from the matrix. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage conditions and during sample processing.

Data tables generated during validation typically include:

Validation ParameterConcentration LevelReplicates (n)Measured Concentration (Mean)Accuracy (% Bias)Precision (% RSD)
Accuracy & PrecisionLLOQXYZW
Accuracy & PrecisionLow QCXYZW
Accuracy & PrecisionMedium QCXYZW
Accuracy & PrecisionHigh QCXYZW
Matrix EffectVariousXAnalyte/IS Response RatioN/AN/A
RecoveryVariousX% RecoveryN/AN/A

Note: Specific numerical data for this compound would be included in a real validation report.

Radiometric Techniques for Tracking Radiolabeled (e.g., Tritiated) TCN 201 for Comparative Studies.

Radiometric techniques offer a sensitive approach for tracking the distribution and metabolism of compounds by using radiolabeled versions. For comparative studies or specific research questions, a radiolabeled form of TCN 201, such as tritiated TCN 201 ([³H]-TCN 201), could be synthesized. Tritium (B154650) (³H) is a beta-emitting isotope commonly used for radiolabeling small molecules due to its relatively low energy beta particles and ease of incorporation.

Tracking of tritiated TCN 201 in preclinical studies would involve administering the radiolabeled compound to animals and then measuring the radioactivity in various biological samples (e.g., plasma, tissues, excreta) at different time points. This can provide valuable information on absorption, distribution, metabolism, and excretion (ADME) properties.

Radiometric techniques used for tracking include:

Liquid Scintillation Counting (LSC): A common method for quantifying beta-emitting isotopes like tritium in liquid samples or samples that can be dissolved or suspended in a liquid scintillation cocktail. The beta particles emitted by tritium interact with the cocktail, producing light pulses that are detected and counted.

Tissue Combustion and LSC: For solid tissues, samples are typically combusted to convert the tritium into tritiated water, which is then trapped and quantified by LSC.

Autoradiography: This technique allows for the visualization of the distribution of the radiolabeled compound within tissues. Tissue sections are placed in contact with a radiation-sensitive film or imaging plate, and the emitted radiation creates an image showing the location and intensity of the radioactivity.

Comparative studies using tritiated TCN 201 might involve assessing its distribution or metabolism under different experimental conditions or in different biological systems. For instance, researchers could compare the tissue distribution of [³H]-TCN 201 in healthy versus diseased animal models, or investigate its binding to target receptors using in vitro radiometric binding assays.

While tritium labeling provides high sensitivity for detection, potential challenges include the possibility of deuterium-hydrogen exchange if the tritium is incorporated into exchangeable positions on the molecule. wuxiapptec.com This could lead to a loss of the radiolabel and inaccurate results. Careful consideration of the labeling strategy is necessary to minimize this issue.

Radiometric techniques provide complementary information to LC-MS/MS methods, particularly for mass balance studies and tissue distribution where the total radioactivity (representing the sum of the parent compound and its radiolabeled metabolites) is measured. LC-MS/MS, on the other hand, is essential for identifying and quantifying the specific parent compound and individual metabolites.

Theoretical and Computational Studies of Tcn 201 D5

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of TCN 201-d5

Quantum mechanical (QM) calculations are fundamental for determining the electronic structure of a molecule, including its charge distribution, molecular orbitals, and energy levels. These calculations can provide insights into the potential reactive sites of this compound and its intrinsic stability. QM methods can also be used to calculate properties such as vibrational frequencies, which would be directly impacted by the substitution of hydrogen with deuterium (B1214612) atoms. Changes in vibrational modes due to deuteration can influence zero-point energy and potentially affect reaction rates or thermodynamic properties, although these effects are often subtle. While general QM methods are well-established in computational chemistry core.ac.ukdtic.mil, specific QM studies detailing the electronic structure and reactivity profile of this compound were not identified in the search results.

Molecular Dynamics (MD) Simulations of this compound Interactions with Target Receptors

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations could be used to explore its flexibility, conformational changes, and how it interacts with its target receptor, the NMDA receptor, particularly the GluN1/GluN2A subtype. Studies on TCN 201 have utilized MD simulations to investigate ligand binding nih.gov. MD simulations can provide information on the stability of the ligand-receptor complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the influence of the surrounding environment (e.g., water molecules, membrane lipids). Deuteration could potentially have a minor impact on the mass and vibrational properties of the molecule, which might subtly influence its dynamics and interactions within the binding site over long simulation times. However, specific MD simulation studies focusing on this compound and its interactions with target receptors were not found core.ac.ukgram.edu.

Ligand Docking and Scoring Methodologies for this compound Binding Mode Prediction

Ligand docking is a widely used computational technique to predict the preferred binding orientation (binding mode) and pose of a small molecule within the binding site of a target protein gram.edunih.govopenmedicinalchemistryjournal.com. For this compound, docking studies would aim to predict how the molecule fits into the allosteric binding site of the GluN1/GluN2A NMDA receptor, as has been investigated for TCN 201 nih.govresearchgate.netnih.govnih.gov. Scoring functions are used in conjunction with docking algorithms to estimate the binding affinity of different poses openmedicinalchemistryjournal.com. Studies on TCN 201 have shown a U-shaped binding conformation within the GluN1/GluN2A ligand-binding domain interface nih.govresearchgate.netnih.govnih.gov. While the core binding interactions of this compound are expected to be similar to TCN 201 due to the conserved heavy atom structure, subtle differences in interactions due to deuteration could theoretically be explored with highly sensitive scoring functions, although this is not commonly the primary focus of standard docking procedures. No specific docking studies for this compound were identified gram.edunih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling of TCN 201 Derivatives incorporating Deuteration Effects

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. For TCN 201 derivatives, QSAR models could relate variations in chemical structure to differences in activity at the NMDA receptor. Incorporating deuteration effects into QSAR models would require a dataset of TCN 201 derivatives with varying degrees and positions of deuteration, along with their corresponding activity data. Deuteration can influence pharmacokinetic properties, such as metabolic stability, which in turn can affect observed in vivo activity. While QSAR is a recognized approach in drug discovery openmedicinalchemistryjournal.com, no specific QSAR studies on TCN 201 derivatives explicitly incorporating deuteration effects were found in the provided search results.

In Silico Prediction of Mechanistic Parameters (e.g., Binding Affinity, Kinetic Rates)

In silico methods can be employed to predict various mechanistic parameters related to ligand-receptor interactions, including binding affinity and kinetic rates. Techniques such as Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, often used in conjunction with MD simulations, can provide more accurate estimates of binding free energies compared to docking scores rsc.org. Predicting kinetic rates (association and dissociation rates) is computationally more demanding but can be attempted using specialized simulation techniques. While in silico binding affinity prediction is an active area of research rsc.orgbiorxiv.orggithub.com, and TCN 201's binding affinity to GluN1/GluN2A has been reported experimentally (pIC50 of 6.8) tocris.comhellobio.commedchemexpress.comrndsystems.comselleckchem.com, no specific in silico predictions of mechanistic parameters, including potential effects of deuteration on binding affinity or kinetics for this compound, were found in the provided literature. Deuteration could subtly influence binding affinity through changes in vibrational free energy or desolvation profiles, and potentially affect kinetic rates if the deuterated positions are involved in critical bond-breaking or forming steps during the binding process.

Structure Activity Relationship Sar and Analogue Development Based on Tcn 201 D5

Systematic Chemical Modifications of the TCN 201 Core Structure and Substituents.

Systematic modifications of the TCN 201 structure have been undertaken to improve its pharmacological properties, such as potency and solubility, while maintaining or enhancing its selectivity for GluN2A-containing NMDARs. The core structure of TCN 201 consists of a benzenesulfonamide (B165840) linked to a benzyl (B1604629) group, which is further connected to a benzoylhydrazine moiety. hellobio.comtocris.com Research has focused on modifying the three phenyl rings (referred to as rings A, B, and C) and the dihydrazide part of the molecule. researchgate.net

Modifications on phenyl ring A, the halogen-substituted phenyl ring, have shown that substitutions at the ortho- or para-positions can lead to a loss of activity. researchgate.net Conversely, substitutions at the meta-position, particularly with a single halogen atom like chlorine, bromine, or iodine, have the potential to enhance GluN1/2A inhibition. researchgate.net For instance, a 3-bromo substitution on ring A resulted in an analogue with enhanced inhibitory efficacy compared to TCN 201. researchgate.net The presence of the 4-fluoro atom in TCN 201 was found not to be essential for high GluN1/2A inhibition among analogues with modifications on ring A. researchgate.net

The middle phenyl ring (ring B) and the right phenyl ring (ring C) have also been targets for modification. The U-shaped or hairpin-like conformation adopted by TCN 201 within its binding site, stabilized by pi-pi stacking interactions between rings A and B, is considered important for activity. researchgate.netresearchgate.netresearchgate.netnih.gov Modifications aimed at mimicking or enhancing these interactions have been explored, including the design of [2.2]paracyclophane systems to pre-orient the aromatic rings in a parallel fashion. researchgate.netresearchgate.netresearchgate.netnih.govuni-muenster.de However, some conformationally constrained analogues, such as those based on the [2.2]paracyclophane system, showed reduced inhibitory potencies, suggesting that the flexibility of the aryl moieties in TCN 201 is important for accessing the binding pocket. researchgate.netnih.gov

Modifications to the dihydrazide part of TCN 201 have generally resulted in a decrease in potency, indicating the significant contribution of this moiety to the inhibitory activity. researchgate.net Replacing the carbonyl group with a sulfonyl group or substituting the dihydrazide part with a 1,3,4-oxadiazole (B1194373) ring led to a notable reduction in activity. researchgate.net

Analogues such as MPX-004 and MPX-007 were developed through systematic structural modification of the TCN 201 scaffold. nih.govplos.orgsemanticscholar.org These analogues aimed to improve potency and solubility while maintaining GluN2A selectivity. plos.orgsemanticscholar.org MPX-007, for example, showed higher selectivity and better water solubility compared to TCN 201. mdpi.com These improved properties were partly attributed to the elimination of the hydrazide moiety, reduction in hydrogen bond donors, and lower lipophilicity in the MPX analogues. plos.orgsemanticscholar.org

Impact of Deuteration on Receptor Binding Affinity and Functional Potency.

Information specifically detailing the impact of deuteration on the receptor binding affinity and functional potency of TCN 201-d5 was not found in the consulted literature. Studies on the effects of deuteration on the binding of other ligands to different receptors, such as histamine (B1213489) to the H2 receptor, have shown that deuteration can influence binding affinity, potentially through altered hydrogen bonding interactions. jneurosci.org However, the specific effects of deuteration on the pharmacological properties of TCN 201 or this compound at NMDARs are not described in the provided search results.

Identification of Key Pharmacophoric Features and Binding Hotspots for GluN2A Selectivity.

TCN 201 functions as a negative allosteric modulator by binding to a site located at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits of the NMDA receptor. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov This binding event allosterically modulates the receptor, primarily by reducing the potency of glycine (B1666218) binding to the GluN1 subunit. medchemexpress.comresearchgate.netresearchgate.netnih.govjneurosci.org

Key pharmacophoric features contributing to TCN 201's binding and GluN2A selectivity include the U-shaped or hairpin-like conformation adopted by the molecule, stabilized by pi-pi stacking interactions between its aromatic rings. researchgate.netresearchgate.netresearchgate.netnih.gov This conformation allows the molecule to fit into the allosteric binding pocket at the GluN1/GluN2A interface.

Site-directed mutagenesis studies have identified specific amino acid residues within the GluN1 and GluN2A subunits that are critical for TCN 201 binding and its subtype selectivity. nih.govresearchgate.net Valine 783 (Val783) in the GluN2A subunit has been identified as a key residue for TCN 201 binding. nih.govresearchgate.net The residue at the corresponding position in other GluN2 subunits differs (phenylalanine in GluN2B and leucine (B10760876) in GluN2C/D), which contributes to the observed selectivity of TCN 201 for GluN2A. nih.gov Other residues at the dimer interface, such as Phe754 and Arg755 in GluN1, also influence TCN 201 sensitivity and are involved in interactions like cation-pi interactions with the ligand. researchgate.netnih.gov

The binding of TCN 201 to this allosteric site stabilizes the apo-state (glycine-lacking) of the GluN1 LBD, thereby interfering with glycine binding and inhibiting receptor activation. nih.gov This mechanism highlights the allosteric nature of TCN 201's action.

Design and Synthesis of Novel Probes and Chemical Tools based on this compound for Mechanistic Studies.

Based on the TCN 201 scaffold and the understanding of its SAR and binding site, novel chemical tools and probes have been designed and synthesized to further investigate the function and distribution of GluN2A-containing NMDARs.

The development of analogues like MPX-004 and MPX-007 exemplifies the design of improved pharmacological tools based on the TCN 201 structure. nih.govplos.orgsemanticscholar.org These compounds were developed to overcome limitations of TCN 201, such as modest potency and poor solubility, making them more suitable for biological studies in native systems. plos.orgsemanticscholar.org Their improved properties allow for more effective probing of GluN2A activity, even at high physiological glycine concentrations. plos.org

Furthermore, fluorescent probes based on the TCN 201 scaffold have been designed and synthesized. uni-muenster.de These probes involve conjugating a fluorescent dye to a TCN 201 derivative via a linker. uni-muenster.de Such fluorescently labeled ligands are valuable tools for imaging GluN2A-containing NMDARs in various assay systems, including spheroids and brain slices, enabling the visualization and study of receptor localization and dynamics. uni-muenster.de

These efforts in designing and synthesizing novel probes and chemical tools based on the TCN 201 scaffold are crucial for advancing the understanding of GluN2A-containing NMDARs and their roles in physiological and pathological processes.

Based on the available information, detailed preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies specifically focused on the deuterated compound "this compound," as outlined in your request, are not extensively reported in the publicly accessible literature found through the search.

Information regarding TCN 201 (the non-deuterated compound) is available, identifying it as a potent, selective, and non-competitive antagonist or negative allosteric modulator of the GluN1/GluN2A subtype of the NMDA receptor mcgill.camedchemexpress.commedchemexpress.comnih.govnih.govmdpi.comuni-muenster.de. It is recognized as a valuable pharmacological tool for investigating the roles of the GluN2A subunit nih.govuni-muenster.de. TCN 201 has a PubChem CID of 4787937 nih.govfishersci.seuni-freiburg.de.

This compound is identified as a deuterium-labeled version of TCN 201 medchemexpress.commedchemexpress.com. Deuterium (B1214612) labeling is often used in pharmacokinetic studies, for instance, as an internal standard in bioanalytical methods or to investigate metabolic pathways due to potential kinetic isotope effects on metabolism. However, specific data detailing the ADME properties, metabolic stability in liver microsomes/hepatocytes, tissue distribution patterns, identification of deuterated metabolites, or preclinical pharmacokinetic modeling specifically for this compound were not found in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for the PK/PD studies of this compound in preclinical models due to the lack of specific data in the search results.

Pharmacokinetics and Pharmacodynamics Pk/pd Studies of Tcn 201 D5 in Preclinical Models Mechanistic Focus

Pharmacodynamic Biomarker Assessment in Preclinical Studies of TCN 201-d5.

Relationship Between this compound Exposure and Target Engagement/Mechanistic Response.

Preclinical studies investigating the mechanistic effects of TCN 201, the non-deuterated analog of this compound, have primarily focused on its interaction with NMDA receptors, particularly those containing the GluN2A subunit. TCN 201 functions as a potent, selective, and non-competitive antagonist of GluN1/GluN2A NMDA receptors. nih.govguidetopharmacology.orgguidetopharmacology.org Its mechanism involves negative allosteric modulation of glycine (B1666218) binding, leading to an acceleration of the glycine dissociation rate from the GluN1 subunit. tocris.comcore.ac.uk

In vitro studies using recombinant NMDA receptors and neuronal preparations have demonstrated a clear relationship between the concentration of TCN 201 applied and the resulting inhibition of GluN1/GluN2A receptor-mediated currents. TCN 201 shows high selectivity for GluN1/GluN2A receptors over GluN1/GluN2B receptors. nih.govguidetopharmacology.orgguidetopharmacology.orgcore.ac.uk For instance, studies have reported pIC50 values of 6.8 for GluN1/GluN2A receptors, compared to <4.3 for GluN1/GluN2B receptors in human recombinant receptor assays. nih.govguidetopharmacology.orgguidetopharmacology.org This indicates that higher concentrations of TCN 201 are required to achieve significant inhibition of GluN1/GluN2B receptors compared to GluN1/GluN2A receptors.

The antagonism by TCN 201 is also dependent on the concentration of the GluN1 co-agonist, glycine (or D-serine). core.ac.uk This glycine-dependency is a key aspect of its allosteric mechanism. At higher concentrations of glycine, the degree of inhibition by TCN 201 may be reduced, consistent with its mechanism of accelerating glycine unbinding. tocris.comcore.ac.uk

While in vitro studies establish a concentration-dependent relationship between TCN 201 and its direct target (GluN1/GluN2A receptor-mediated currents), detailed preclinical pharmacokinetic studies explicitly correlating measured in vivo exposure levels (e.g., plasma or brain concentrations) of TCN 201 or this compound with quantitative measures of target engagement (such as receptor occupancy) or downstream mechanistic responses in a dose-response manner were not found in the provided search results.

However, some preclinical in vivo studies have investigated the effects of TCN 201 administration on relevant physiological or pathological processes, which can be considered mechanistic responses. For example, TCN 201 (at concentrations of 1-9 µM) has been shown to suppress cortical spreading depression (CSD) in chick retina, a phenomenon implicated in neurological disorders like migraine with aura. nih.gov Another study in rats indicated that TCN 201 did not alter CSD features as assessed by fMRI BOLD response, suggesting potential species differences or complexities in the in vivo mechanistic response.

These in vivo observations suggest that achieving certain concentrations of TCN 201 in the relevant tissue (e.g., retina or brain) is necessary to elicit a mechanistic effect. However, without concurrent pharmacokinetic data quantifying the exposure levels in these tissues following administration, a direct exposure-response relationship linking concentration to the magnitude of the in vivo mechanistic response cannot be precisely defined from the available information.

Interactions of Tcn 201 D5 with Biological Systems and Other Molecules

Assessment of Off-Target Binding Profiles (Mechanistic)

Research indicates that TCN 201 acts as a potent and selective negative allosteric modulator (NAM) of NMDARs containing the GluN2A subunit. guidetopharmacology.orgjkchemical.comtocris.comwikidoc.org NMDARs are heterotetrameric ligand-gated ion channels typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The functional properties of NMDARs, including their sensitivity to agonists and antagonists, are significantly influenced by the specific GluN2 subunit present. guidetopharmacology.org

TCN 201 exhibits a marked selectivity for GluN1/GluN2A receptors over other NMDAR subtypes. Studies using recombinant receptors expressed in Xenopus oocytes or HEK293T cells have demonstrated significantly higher potency of TCN 201 at GluN1/GluN2A receptors compared to GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D receptors. jkchemical.comtocris.comwikidoc.org For instance, TCN 201 has been reported to have a pIC50 value of 6.8 for GluN1/GluN2A receptors, while the pIC50 for GluN1/GluN2B receptors is reported as <4.3. jkchemical.comtocris.com This indicates a substantial difference in inhibitory potency between these subtypes.

The mechanism of action of TCN 201 involves binding to an allosteric site located at the interface between the ligand-binding domains of the GluN1 and GluN2A subunits. guidetopharmacology.org This binding event negatively modulates the binding of the co-agonist glycine (B1666218) (or D-serine) to the GluN1 subunit, primarily by accelerating its dissociation rate. Consequently, the degree of inhibition produced by TCN 201 is dependent on the concentration of the GluN1 co-agonist present. jkchemical.comtocris.com

Assessment of off-target binding profiles for TCN 201 has also included evaluation of its interaction with the ifenprodil (B1662929) binding site on GluN2B receptors, as well as sigma-1 (σ1) and sigma-2 (σ2) receptors. At a concentration of 10 μM, TCN 201 did not show significant interaction with these sites. guidetopharmacology.org

The selectivity profile of TCN 201 for different NMDA receptor subtypes is summarized in the table below based on reported pIC50 values:

NMDA Receptor SubtypepIC50Reference
GluN1/GluN2A6.8 jkchemical.comtocris.com
GluN1/GluN2B<4.3 jkchemical.comtocris.com
GluN1/GluN2CNo significant inhibition observed at tested concentrations
GluN1/GluN2DNo significant inhibition observed at tested concentrations

Note: pIC50 is the negative logarithm of the IC50 (half-maximal inhibitory concentration). Higher pIC50 values indicate greater potency.

Interaction with Drug Metabolizing Enzymes and Transporters (Mechanistic, not clinical drug interactions)

Based on the available search results, there is no specific information detailing the interaction of TCN 201-d5 or its non-deuterated analog, TCN 201, with drug metabolizing enzymes (such as cytochrome P450 enzymes, UDP-glucuronosyltransferases, etc.) or transporters. While general information on the role of these proteins in xenobiotic metabolism and transport is available, studies specifically investigating the metabolic fate or transporter interactions of this compound or TCN 201 were not found within the scope of this search.

Future Research Directions and Unanswered Questions for Tcn 201 D5

Elucidating Novel or Unexplored Mechanisms of Action of TCN 201-d5

TCN 201 is understood to act as a negative allosteric modulator by binding to a site located at the dimer interface between the GluN1 and GluN2 agonist binding domains, which leads to a reduction in glycine (B1666218) potency at the GluN1 subunit. While this primary mechanism for TCN 201 is established, the introduction of deuterium (B1214612) atoms in this compound could potentially influence its interaction with the receptor or downstream signaling pathways in subtle yet significant ways. Future research should aim to definitively confirm if this compound retains the same binding site and allosteric modulation profile as TCN 201. Investigations could explore whether deuteration alters binding affinity, kinetics of association and dissociation, or induces any conformational changes in the receptor complex that differ from those induced by TCN 201. Furthermore, unexplored mechanisms, such as potential interactions with other receptor subtypes or off-target effects that might be altered by deuteration, warrant investigation.

Exploration of this compound in New Preclinical Disease Models (Mechanistic Investigation)

TCN 201 has been explored in preclinical models related to conditions such as cortical spreading depression and nicotine (B1678760) seeking. Expanding the investigation of this compound into a broader range of preclinical disease models is crucial. This should include models of neurological and psychiatric disorders where GluN2A-containing NMDA receptors are implicated, such as epilepsy, Alzheimer's disease, Parkinson's disease, and depression. Mechanistic investigations within these models would focus on understanding how the potential altered pharmacokinetic or pharmacodynamic properties of this compound, due to deuteration, translate into differences in efficacy, potency, and duration of action compared to TCN 201. For instance, if deuteration leads to increased metabolic stability, this compound might exhibit improved pharmacokinetic profiles in vivo, potentially influencing its therapeutic effects in these models.

Development of Advanced Analytical Tools for In Situ and Real-Time Measurement of this compound

Precise measurement of this compound concentration and distribution in biological systems is essential for comprehensive pharmacokinetic and pharmacodynamic studies. The development of advanced analytical tools specifically tailored for in situ and real-time measurement of this compound would significantly advance research in this area. Techniques such as microdialysis coupled with highly sensitive mass spectrometry, or the development of fluorescent or radiolabeled probes specific for this compound, could provide valuable data on its tissue penetration, binding dynamics, and local concentrations at target sites in living systems. Such tools would be particularly beneficial for understanding the impact of deuteration on the compound's distribution and metabolism in target organs like the brain.

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of this compound Effects

Integrating multi-omics data can provide a holistic view of a compound's effects on biological systems. Applying genomics, proteomics, and metabolomics approaches to study the effects of this compound treatment in preclinical models or cellular systems would offer a comprehensive understanding of its biological impact. This could reveal downstream signaling pathways affected by GluN2A modulation that are not yet fully understood, identify potential biomarkers of response or resistance, and highlight any unique effects of this compound compared to TCN 201 at a systems level. Such integrated approaches can help uncover complex interactions and provide deeper insights into the compound's mechanism of action and potential therapeutic utility.

Q & A

Q. What are the key pharmacological characteristics of TCN 201-d5 that make it suitable for studying NMDA receptor function?

this compound is a potent, selective, and non-competitive antagonist of GluN1/GluN2A NMDA receptors, with a pIC50 value of 6.8 . Its selectivity for the GluN2A subunit distinguishes it from other NMDA receptor antagonists, enabling precise modulation of receptor activity in experimental settings. Researchers should validate its specificity using control peptides (e.g., Tat-NR2BAA TFA, which lacks binding affinity due to a double mutation) to rule off-target effects .

Q. How can researchers experimentally validate the binding efficacy of this compound to NMDA receptors?

  • Electrophysiological assays : Measure changes in ion current flux in transfected HEK293 cells or neuronal cultures expressing GluN1/GluN2A receptors.
  • Radioligand displacement assays : Use competitive binding studies with tritiated NMDA receptor ligands to quantify IC50 values.
  • Control experiments : Include inactive analogs (e.g., Tat-NR2BAA TFA) to confirm target specificity .

Q. What are the standard protocols for ensuring compound purity and stability in this compound studies?

  • HPLC/MS analysis : Verify purity (>98%) and detect potential degradation products.
  • Storage conditions : Store lyophilized compounds at -20°C in inert atmospheres to prevent oxidation.
  • In vitro stability tests : Incubate this compound in physiological buffers (pH 7.4) at 37°C and monitor degradation over time .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to mitigate variability in this compound efficacy across neuronal models?

  • Cell-type specificity : Test efficacy in primary neurons vs. immortalized cell lines, as receptor subunit composition varies.
  • Pharmacokinetic profiling : Assess blood-brain barrier (BBB) penetration using in vitro models (e.g., PAMPA-BBB) or in vivo microdialysis .
  • Dose-response curves : Account for batch-to-batch variability by normalizing data to internal controls (e.g., reference antagonists).

Q. What strategies address contradictory results in this compound studies, such as conflicting IC50 values across assays?

  • Assay standardization : Use identical buffer conditions (e.g., Mg²⁺ concentration, pH) to minimize environmental variability.
  • Data normalization : Express results relative to positive controls (e.g., MK-801 for NMDA receptor blockade).
  • Meta-analysis : Compare findings with published datasets using tools like Prism or R to identify outliers .

Q. How can this compound be integrated with optogenetic or chemogenetic tools to study NMDA receptor dynamics in vivo?

  • Combined pharmacological and optogenetic protocols : Administer this compound systemically while stimulating GluN2A-expressing neurons via Channelrhodopsin.
  • Behavioral readouts : Pair receptor antagonism with tasks assessing synaptic plasticity (e.g., fear conditioning, Morris water maze).
  • Validation : Use immunohistochemistry to confirm receptor subunit expression post-experiment .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit dose-response data to a sigmoidal curve (Hill equation) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s test for multiple comparisons).
  • Power analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power .

Q. How should researchers design experiments to distinguish between acute and chronic effects of this compound on synaptic plasticity?

  • Acute studies : Apply this compound acutely (e.g., 30-min pre-incubation) and measure short-term potentiation (STP).
  • Chronic studies : Use osmotic minipumps for sustained delivery and assess long-term depression (LTD) over days.
  • Control for compensatory mechanisms : Include washout periods or receptor subunit knockout models .

Q. What computational models support the mechanistic interpretation of this compound’s effects on NMDA receptor kinetics?

  • Molecular docking simulations : Predict binding interactions between this compound and GluN2A subunits using tools like AutoDock Vina.
  • Kinetic modeling : Apply Markov models to simulate ion channel gating dynamics under antagonist conditions.
  • Validation : Cross-reference computational predictions with patch-clamp electrophysiology data .

Data Reporting and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Detailed methods : Specify compound sources, batch numbers, and storage conditions.
  • Raw data accessibility : Share electrophysiological traces, binding curves, and statistical outputs in supplementary materials.
  • Ethical compliance : Adhere to institutional guidelines for animal/human studies and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.